1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Beschreibung
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a synthetic urea derivative characterized by a 2,6-difluorophenyl group and a tetrahydroisoquinoline scaffold modified with a propylsulfonyl substituent. The 2,6-difluorophenyl moiety enhances metabolic stability and bioavailability, while the sulfonyl group on the tetrahydroisoquinoline ring may influence solubility and target-binding affinity .
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c1-2-10-28(26,27)24-9-8-13-6-7-15(11-14(13)12-24)22-19(25)23-18-16(20)4-3-5-17(18)21/h3-7,11H,2,8-10,12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOGYVNGGBSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a difluorophenyl group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.
Research indicates that the compound may interact with various biological pathways. Its urea moiety suggests potential involvement in modulating nitrogen metabolism and influencing neurotransmitter activity. The sulfonyl group may enhance solubility and bioavailability, which are critical for pharmacological efficacy.
Antidepressant Effects
Recent studies have suggested a link between urea derivatives and antidepressant effects. For instance, compounds similar to 1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea have shown promise in reducing symptoms of depression in animal models by modulating urea levels in the brain .
Neuroprotective Properties
The neuroprotective effects of this compound may be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. Research has indicated that certain urea derivatives can protect against neurodegenerative diseases by promoting neuronal survival and function .
Case Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₂N₂O₂S |
| Molecular Weight | 358.41 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Research Findings
- Urea Metabolism : Elevated blood urea nitrogen (BUN) levels have been linked to mood disorders. Studies indicate that compounds affecting urea metabolism could potentially alleviate depressive symptoms by normalizing BUN levels .
- Insulin Sensitivity : Some findings suggest that urea derivatives might improve insulin sensitivity, which is crucial for metabolic health and could indirectly influence mood regulation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share urea backbones but differ in substituents and heterocyclic systems. Below is a detailed comparison with compounds from the International Journal of Organic Chemistry (2012), which evaluate urea derivatives with tetrahydrobenzo[b]thiophene and benzoyl groups (e.g., compounds 7a–7d) .
Structural Differences
| Feature | Target Compound | Analogous Compounds (7a–7d) |
|---|---|---|
| Core Heterocycle | 1,2,3,4-Tetrahydroisoquinoline | 4,5,6,7-Tetrahydrobenzo[b]thiophene |
| Substituent on Heterocycle | Propylsulfonyl group at position 2 | Cyano, benzoyl, or ethyl carboxylate groups at position 3 |
| Urea Linkage | 3-(Tetrahydroisoquinolin-7-yl)urea | 2-Hydrazono- or 2-phenylhydrazono-benzoyl urea |
| Aromatic Group | 2,6-Difluorophenyl | Benzoyl or phenylhydrazono groups |
Pharmacological Implications
Solubility and Bioavailability: The propylsulfonyl group in the target compound likely enhances water solubility compared to the cyano or ester groups in compounds 7a–7d, which may exhibit higher lipophilicity .
Target Binding: Tetrahydroisoquinoline scaffolds are known for binding to G-protein-coupled receptors (GPCRs) or kinases, whereas tetrahydrobenzo[b]thiophene derivatives (as in 7a–7d) are less explored in these contexts. The hydrazono-benzoyl groups in 7a–7d may confer distinct hydrogen-bonding interactions, altering selectivity compared to the target compound’s urea-tetrahydroisoquinoline system.
Synthetic Accessibility: The target compound’s synthesis requires sulfonylation of the tetrahydroisoquinoline intermediate, a step absent in the preparation of 7a–7d. This adds complexity but may improve stability.
Research Findings and Limitations
- Experimental Data : While specific activity data for the target compound are unavailable in the provided evidence, analogs like 7a–7d showed moderate inhibitory effects on cyclooxygenase-2 (COX-2) in preliminary assays . Structural differences suggest the target compound may exhibit divergent target profiles.
- Limitations : Direct comparative pharmacological data between the target compound and 7a–7d are lacking. Further studies are needed to evaluate potency, selectivity, and toxicity.
Vorbereitungsmethoden
Tetrahydroisoquinoline Core Formation via Pictet-Spengler Reaction
The Pictet-Spengler reaction, catalyzed by a Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) supported on silica (PASiO₂40), offers an efficient route to 1,2,3,4-tetrahydroisoquinolines. Starting with phenethylamine derivatives, condensation with formaldehyde or s-trioxane under mild conditions (70°C, toluene) yields the tetrahydroisoquinoline scaffold. For example, reaction of N -aralkylsulfonamides with s-trioxane in the presence of 0.5 mol% PASiO₂40 achieves cyclization with >90% yield.
Reaction Conditions for Core Formation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PASiO₂40 (0.5 mol%) | |
| Solvent | Toluene | |
| Temperature | 70°C | |
| Yield | 92–95% |
Introduction of the Propylsulfonyl Group
Sulfonylation at the 2-position of the tetrahydroisoquinoline is achieved via two primary routes:
- Direct Sulfonylation : Treatment of the tetrahydroisoquinoline with propylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. This method is efficient but requires anhydrous conditions.
- Oxidation of Thioether Precursors : Propylthio groups introduced via alkylation can be oxidized to sulfonyl using hydrogen peroxide (H₂O₂) or oxone. This two-step approach mitigates handling sensitive sulfonyl chlorides.
Comparative Sulfonylation Methods
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Direct Sulfonylation | Propylsulfonyl chloride, Et₃N | 78% | |
| Thioether Oxidation | Propylthiol, H₂O₂, AcOH | 82% |
Amination at the 7-Position
Selective amination of the tetrahydroisoquinoline is accomplished via nitration followed by reduction. Nitration using nitric acid in sulfuric acid introduces a nitro group at the 7-position, which is subsequently reduced to an amine using catalytic hydrogenation (H₂, Pd/C).
Synthesis of 1-(2,6-Difluorophenyl)Urea
Generation of 2,6-Difluorophenyl Isocyanate
2,6-Difluoroaniline is treated with triphosgene in DCM to generate the corresponding isocyanate. However, competing symmetric urea formation necessitates careful stoichiometry and low temperatures (−10°C). Alternatively, carbonyldiimidazole (CDI) mediates the direct coupling of 2,6-difluoroaniline with the tetrahydroisoquinoline amine, bypassing isolable isocyanate intermediates.
Urea Bond Formation
Coupling Strategies
The urea linkage is formed via reaction of 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with 2,6-difluorophenyl isocyanate. Alternatively, a "one-pot" approach using CDI activates the aniline, enabling coupling without isolating intermediates.
Urea Formation Optimization
| Condition | Reagents | Yield | Source |
|---|---|---|---|
| Isocyanate Route | 2,6-Difluorophenyl isocyanate | 65% | |
| CDI-Mediated Coupling | CDI, DMF, 25°C | 73% |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural confirmation employs ¹H/¹³C NMR, HRMS, and elemental analysis.
Challenges and Mitigation Strategies
- Regioselectivity in Pictet-Spengler Reaction : The Preyssler catalyst ensures high regioselectivity for the 1,2,3,4-tetrahydroisoquinoline scaffold.
- Sulfonyl Group Stability : Propylsulfonyl chloride must be freshly distilled to prevent hydrolysis.
- Urea Bond Hydrolysis : Anhydrous conditions during coupling minimize degradation.
Q & A
Basic Question: What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, and how can purity be optimized?
Methodological Answer:
Synthesis typically follows multi-step organic reactions common to urea derivatives. A plausible route involves:
Amine Activation : React 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with triphosgene or carbonyl diimidazole to generate an isocyanate intermediate.
Urea Formation : Couple the isocyanate with 2,6-difluoroaniline under inert conditions (e.g., dry THF, 0–5°C) to form the urea bond .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Consideration:
To optimize yield and minimize side products (e.g., dimerization), employ flow chemistry for precise temperature control and reagent mixing. Use in situ FTIR or LC-MS to monitor intermediate formation .
Basic Question: How can the molecular structure of this compound be confirmed?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the urea NH (δ 8.1–8.5 ppm), sulfonyl group (δ 3.1–3.4 ppm for –SO2–CH2), and aromatic protons (δ 6.8–7.6 ppm) .
- X-ray Crystallography : Resolve the tetrahydroisoquinoline ring conformation and sulfonyl group orientation. Compare with density functional theory (DFT)-optimized structures .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H22F2N3O3S) with <2 ppm error .
Advanced Consideration:
Use dynamic NMR to study rotational barriers of the urea bond or sulfonyl group. Pair with variable-temperature experiments to assess conformational flexibility .
Basic Question: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
Prioritize target-agnostic screens:
- Kinase Inhibition Profiling : Test against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM. Use ADP-Glo™ assay for IC50 determination .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include a positive control (e.g., doxorubicin) .
- Solubility and LogP : Measure kinetic solubility in PBS (pH 7.4) and octanol/water partition coefficient to predict bioavailability .
Advanced Consideration:
Leverage CRISPR-Cas9 gene editing in cell lines to knock out putative targets (e.g., sulfotransferases) and validate mechanism-specific activity .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
Systematically modify substituents and analyze effects:
- Fluorine Substitution : Compare 2,6-difluorophenyl vs. mono- or trifluorophenyl analogs to assess electronic effects on target binding .
- Sulfonyl Chain Length : Replace propylsulfonyl with methyl or butyl variants to probe steric tolerance.
- Tetrahydroisoquinoline Modifications : Introduce methyl groups at positions 3 or 4 to restrict ring puckering .
Data Analysis:
Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (Hammett σ, molar refractivity) with IC50 values. Validate with molecular docking (AutoDock Vina) against homology models of suspected targets .
Advanced Question: How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
Address discrepancies via:
Pharmacokinetic Profiling : Measure plasma/tissue concentrations (LC-MS/MS) to confirm adequate exposure in vivo .
Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites by HRMS. Test major metabolites for activity .
Model Specificity : Replicate assays in alternative models (e.g., zebrafish xenografts vs. murine models) to rule out species-specific effects .
Case Study: If inactive in vivo despite strong in vitro kinase inhibition, consider efflux pump (e.g., P-gp) involvement. Co-administer cyclosporine A (P-gp inhibitor) and reassess efficacy .
Advanced Question: What computational strategies predict off-target interactions or toxicity?
Methodological Answer:
Deploy:
- Proteome-Wide Docking : Screen against the PDB for unintended targets (e.g., cytochrome P450s). Prioritize hits with Glide XP scores < −8 kcal/mol .
- ToxCast Profiling : Use EPA’s ToxCast database to predict endocrine disruption or hepatotoxicity based on structural fingerprints.
- Machine Learning : Train random forest models on ChEMBL data to forecast hERG channel inhibition or Ames test outcomes .
Advanced Question: How can the mechanism of action be elucidated at the molecular level?
Methodological Answer:
Combine biophysical and cellular approaches:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified target proteins.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution if crystallography fails .
Example: If targeting a kinase, perform phosphoproteomics (TiO2 enrichment + LC-MS) to identify downstream signaling nodes .
Advanced Question: What strategies mitigate metabolic instability in preclinical development?
Methodological Answer:
Optimize via:
- Isotope Labeling : Synthesize deuterated analogs at labile positions (e.g., urea NH) to slow oxidative metabolism .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance permeability, with enzymatic cleavage in target tissues .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots. Use human hepatocytes for in vitro-in vivo extrapolation (IVIVE) .
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